molecular formula C16H25N3O3S B4958357 N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxamide

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxamide

Cat. No.: B4958357
M. Wt: 339.5 g/mol
InChI Key: HTDWRTOIIIJUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and various functional groups. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its diverse biological activities

Preparation Methods

The synthesis of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides . The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors. Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalytic processes and controlled reaction conditions .

Chemical Reactions Analysis

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and exerting its biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxamide can be compared with other thiazole-containing compounds, such as:

Properties

IUPAC Name

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-11-12(2)23-14(18-11)6-7-17-16(21)13-4-5-15(20)19(10-13)8-9-22-3/h13H,4-10H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDWRTOIIIJUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCNC(=O)C2CCC(=O)N(C2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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